3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid
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Overview
Description
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid is an organic compound known for its intriguing structure that combines elements from various chemical families. Its structure comprises a benzylthio group attached to a dihydropyrimidinone ring, making it a unique compound in its chemical class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid often involves multi-step organic reactions. Typically, the process begins with the formation of the dihydropyrimidinone ring through a Biginelli reaction, involving ethyl acetoacetate, benzaldehyde, and urea. Subsequently, the benzylthio group is introduced via a thiolation reaction using benzyl mercaptan in the presence of a base like sodium hydride. The final step involves the acylation of the ring structure to form the propanoic acid group.
Industrial Production Methods
For large-scale production, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial. Typically, solvent choices include ethanol or methanol, and reactions are conducted at elevated temperatures (60-80°C) to ensure high yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: Selective reduction reactions can target the keto group or the dihydropyrimidinone ring.
Substitution: Nucleophilic substitution reactions can modify the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) for selective keto reduction.
Substitution: Using thiol reagents like thiophenol under basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives, modified dihydropyrimidinones.
Substitution Products: Benzylthio derivatives with various substituents.
Scientific Research Applications
3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid depends on its application. Generally, its activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, via hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to a biological or chemical effect.
Comparison with Similar Compounds
Comparing 3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid with similar compounds reveals its unique features:
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the benzyl group, resulting in different reactivity and biological activity.
3-[2-(Phenylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid: Substituting the benzyl group with a phenyl group alters its electronic properties and interactions with molecular targets.
The unique benzylthio group in this compound provides distinctive reactivity patterns and biological interactions, making it a valuable compound for various scientific explorations.
Properties
IUPAC Name |
3-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-12(7-8-13(18)19)14(20)17-15(16-10)21-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGDNZDPVALJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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